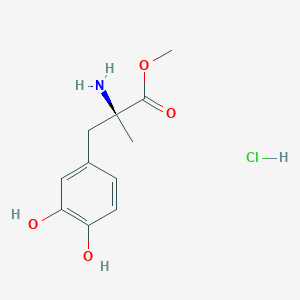

L-alpha-Methyl DOPA Methyl Ester Hydrochloride

説明

Methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride is a chemical compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes an amino group, a dihydroxyphenyl group, and a methylpropanoate group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-alpha-Methyl DOPA Methyl Ester Hydrochloride typically involves multiple steps. One common method includes the protection of the hydroxyl groups, followed by the introduction of the amino group and the esterification of the carboxyl group. The final step involves the formation of the hydrochloride salt to enhance solubility and stability.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is then purified using techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions

Methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, primary amines, ethers, and esters, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

作用機序

The mechanism of action of L-alpha-Methyl DOPA Methyl Ester Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The dihydroxyphenyl group plays a crucial role in its binding affinity and specificity.

類似化合物との比較

Similar Compounds

3,4-Dihydroxyphenylalanine (DOPA): A precursor to neurotransmitters like dopamine.

Carbidopa: Used in combination with levodopa to treat Parkinson’s disease.

Methyldopa: An antihypertensive agent.

Uniqueness

Methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride is unique due to its specific structure, which combines the properties of an amino acid derivative with those of a catecholamine. This combination allows it to interact with a wide range of biological targets, making it a versatile compound for research and therapeutic applications.

生物活性

L-alpha-Methyl DOPA Methyl Ester Hydrochloride, commonly referred to as L-DOPA methyl ester, is a derivative of L-DOPA that has gained attention for its potential therapeutic applications, particularly in the management of Parkinson's disease and hypertension. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

L-DOPA methyl ester is a prodrug that enhances the solubility and bioavailability of L-DOPA. It is synthesized to overcome the limitations associated with L-DOPA, such as its acidity and insolubility, which hinder its effectiveness in chronic systemic delivery . The compound acts primarily as a precursor to dopamine and has been studied for its pharmacological effects in various animal models.

L-DOPA methyl ester functions through several mechanisms:

- Dopamine Precursor : It is converted into dopamine in the body, which is crucial for motor control and cognitive function.

- Alpha-Adrenergic Agonism : Similar to its parent compound, it may exert effects on alpha-adrenergic receptors, influencing blood pressure regulation .

- Inhibition of Aromatic L-Amino Acid Decarboxylase : This enzyme is responsible for converting L-DOPA into dopamine; inhibition leads to altered levels of biogenic amines such as norepinephrine and serotonin .

Biological Activities

The biological activities of L-DOPA methyl ester can be categorized into several key areas:

1. Neuroprotective Effects

Research indicates that L-DOPA methyl ester exhibits neuroprotective properties, particularly in models of Parkinson's disease. Studies have shown that it can reverse reserpine-induced akinesia in mice and produce significant behavioral changes in rats with induced lesions in the medial forebrain bundle .

2. Antioxidant Activity

L-DOPA derivatives are known for their radical scavenging abilities due to their catechol structure. The methyl ester variant has been shown to possess enhanced antioxidant properties compared to its parent compound, which may contribute to its neuroprotective effects .

3. Antihypertensive Effects

As a prodrug of methyldopa, L-DOPA methyl ester has been investigated for its antihypertensive properties. It acts as a centrally-acting alpha-2 adrenergic agonist, leading to decreased peripheral sympathetic tone and reduced arterial pressure .

Case Studies

- Parkinson's Disease Management : A study highlighted that continuous intravenous infusions of L-DOPA methyl ester could maintain mobility in patients experiencing response fluctuations typical of Parkinson's disease. The compound was found to be more effective than standard L-DOPA when administered orally .

- Hypertension Treatment : Clinical trials have demonstrated that L-DOPA methyl ester can effectively lower blood pressure without significant side effects typically associated with other antihypertensive medications .

Data Tables

特性

IUPAC Name |

methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4.ClH/c1-11(12,10(15)16-2)6-7-3-4-8(13)9(14)5-7;/h3-5,13-14H,6,12H2,1-2H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIAQNHFLNCESH-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544521 | |

| Record name | Methyl 3-hydroxy-alpha-methyl-L-tyrosinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115054-62-1 | |

| Record name | L-Tyrosine, 3-hydroxy-α-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115054-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxy-alpha-methyl-L-tyrosinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。